molecular formula C9H7F3N2O4 B5016451 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

Cat. No. B5016451
M. Wt: 264.16 g/mol
InChI Key: NMQJTLVYHLEQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTB belongs to the family of nitroaromatic compounds and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is not fully understood, but it is believed to act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, leading to a decrease in the production of inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to decrease the production of inflammatory cytokines and chemokines, and induce apoptosis in cancer cells. This compound has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is its high purity and stability, which makes it easy to handle in lab experiments. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide. One direction is to investigate its potential use as a diagnostic tool for cancer. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, this compound could be studied for its potential use in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory and anti-cancer properties and has shown promising results in vitro and in vivo. The synthesis method of this compound has been optimized to produce high yields of pure compound. Future research on this compound could lead to the development of new diagnostic tools and therapeutic agents for the treatment of inflammation and cancer.

Synthesis Methods

2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized by reacting 2,4-dinitrofluorobenzene with trifluoroacetic anhydride in the presence of a base. The resulting product is then reacted with acetic anhydride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with purity greater than 99%.

Scientific Research Applications

2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(18-4-8(13)15)6(3-5)14(16)17/h1-3H,4H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJTLVYHLEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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